molecular formula C24H18Cl2N2O6 B11055586 1-(4-{[(4-Chlorophenyl)carbonyl]oxy}-5-methylidenetetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl 4-chlorobenzoate

1-(4-{[(4-Chlorophenyl)carbonyl]oxy}-5-methylidenetetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl 4-chlorobenzoate

Cat. No.: B11055586
M. Wt: 501.3 g/mol
InChI Key: YPORYRWGJFFQPG-UHFFFAOYSA-N
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Description

1-(4-{[(4-Chlorophenyl)carbonyl]oxy}-5-methylidenetetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl 4-chlorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a pyrimidine ring, and chlorinated phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(4-Chlorophenyl)carbonyl]oxy}-5-methylidenetetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl 4-chlorobenzoate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(4-Chlorophenyl)carbonyl]oxy}-5-methylidenetetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

1-(4-{[(4-Chlorophenyl)carbonyl]oxy}-5-methylidenetetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl 4-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-{[(4-Chlorophenyl)carbonyl]oxy}-5-methylidenetetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{[(4-Chlorophenyl)carbonyl]oxy}-tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl benzoate
  • 1-(4-{[(4-Chlorophenyl)carbonyl]oxy}-5-methylidenetetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl 4-chlorobenzoate

Uniqueness

The uniqueness of 1-(4-{[(4-Chlorophenyl)carbonyl]oxy}-5-methylidenetetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl 4-chlorobenzoate lies in its specific structural features, such as the combination of the tetrahydrofuran and pyrimidine rings with chlorinated phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C24H18Cl2N2O6

Molecular Weight

501.3 g/mol

IUPAC Name

[5-[4-(4-chlorobenzoyl)oxy-5-methyl-2-oxopyrimidin-1-yl]-2-methylideneoxolan-3-yl] 4-chlorobenzoate

InChI

InChI=1S/C24H18Cl2N2O6/c1-13-12-28(24(31)27-21(13)34-23(30)16-5-9-18(26)10-6-16)20-11-19(14(2)32-20)33-22(29)15-3-7-17(25)8-4-15/h3-10,12,19-20H,2,11H2,1H3

InChI Key

YPORYRWGJFFQPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1OC(=O)C2=CC=C(C=C2)Cl)C3CC(C(=C)O3)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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